4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide
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Overview
Description
4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with an appropriate nucleophile.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl halide and a strong base.
Final Coupling: The final step involves coupling the pyrrolidine and pyridine intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-2-oxo-N-{[6-(methoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide
- 4-tert-butyl-2-oxo-N-{[6-(ethoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide
Uniqueness
The unique structural features of 4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide, such as the presence of the propan-2-yloxy group, confer distinct chemical and biological properties. These properties may include enhanced binding affinity to specific targets or improved pharmacokinetic profiles compared to similar compounds.
Properties
IUPAC Name |
4-tert-butyl-2-oxo-N-[(6-propan-2-yloxypyridin-3-yl)methyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-11(2)24-14-7-6-12(8-19-14)9-20-16(22)15-13(18(3,4)5)10-21-17(15)23/h6-8,11,13,15H,9-10H2,1-5H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHZKBPORCDHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CNC(=O)C2C(CNC2=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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